2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
Overview
Description
The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid” likely contains a benzodioxin group, which is a type of organic compound that is part of the heterocyclic compounds . Benzodioxins are often found in various pharmaceuticals and research chemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Benzodioxins, for example, can undergo various reactions depending on their substitution patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of a benzodioxin group could impact the compound’s solubility, melting point, and crystallinity .Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
Research has highlighted the synthesis of sulfonamides bearing the 1,4-benzodioxin ring, demonstrating significant antibacterial potential and inhibition of the lipoxygenase enzyme, suggesting possible therapeutic applications for inflammatory ailments. Notably, certain derivatives showed comparable or superior activity to standard drugs like Ciprofloxacin against various bacterial strains and displayed decent inhibition against the lipoxygenase enzyme, relative to standard Baicalein, indicating their potential as new drug candidates for the treatment of inflammatory and associated diseases (Abbasi et al., 2017).
Chiral Synthon for Therapeutic Agents
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from the benzodioxin moiety, are valuable chiral synthons for the enantiospecific synthesis of therapeutic agents. A study has elucidated the efficient preparation of these enantiomers using an amidase from Alcaligenes faecalis, yielding optically pure forms suitable for pharmaceutical applications. This advancement offers a promising approach for the synthesis of drugs requiring high enantiomeric purity, such as (S)-doxazosin mesylate and other therapeutic agents (Mishra et al., 2016).
Enzyme Inhibition for Diabetes and Alzheimer's
The synthesis of novel compounds based on the benzodioxin structure has been explored for their potential as enzyme inhibitors, particularly targeting α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of diseases such as diabetes and Alzheimer's. Some of the synthesized compounds exhibited moderate inhibitory activities against α-glucosidase, comparable to standard inhibitors, suggesting their utility in therapeutic interventions for type-2 diabetes and possibly Alzheimer's disease (Abbasi et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,11(13)14)8-3-4-9-10(7-8)16-6-5-15-9/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIAGHCCEIMGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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